1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester)
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Overview
Description
1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the ethanol group: This step may involve the reaction of the imidazole derivative with ethylene oxide.
Attachment of the aminophenylmethyl group: This can be done through a nucleophilic substitution reaction.
Addition of the dichlorophenylthio group: This step may involve a thiolation reaction using a suitable thiol reagent.
Formation of the carbamate ester: This can be achieved by reacting the compound with a suitable isocyanate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce imidazole-2-ethanol derivatives.
Scientific Research Applications
1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-ethanol derivatives: Compounds with similar structures but different substituents.
Carbamate esters: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Imidazole-2-ethanol, 1-((3-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
178980-36-4 |
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Molecular Formula |
C22H24Cl2N4O2S |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[1-[(3-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C22H24Cl2N4O2S/c1-13(2)20-21(31-18-10-15(23)9-16(24)11-18)28(12-14-4-3-5-17(25)8-14)19(27-20)6-7-30-22(26)29/h3-5,8-11,13H,6-7,12,25H2,1-2H3,(H2,26,29) |
InChI Key |
NBXWCOBOGURGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC(=CC=C2)N)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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